

# Unc-CA359 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Unc-CA359 |           |
| Cat. No.:            | B12396089 | Get Quote |

# **Application Notes and Protocols: Unc-CA359**

For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

**Unc-CA359** is a potent, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed and activated in various cancers, including chordoma.[1][2][3] Identified as a 4-anilinoquin(az)oline derivative, **Unc-CA359** serves as a valuable chemical probe for investigating EGFR-mediated signaling pathways and exhibits strong anti-tumor activity in preclinical models of chordoma.[1][4][5] These application notes provide comprehensive guidelines for the use of **Unc-CA359** in in vitro research settings, including dosage recommendations, experimental protocols, and data on its activity profile.

### **Physicochemical and Efficacy Data**

**Unc-CA359** is characterized by its potent and specific inhibition of EGFR. Its activity has been quantified across various enzymatic and cell-based assays.

Table 1: Physicochemical Properties of Unc-CA359



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 2676156-05-9 | [1]       |
| Molecular Formula | C18H14CIN3O2 | [1]       |
| Molecular Weight  | 339.78 g/mol | [1]       |
| Appearance        | Powder       | [1]       |

Table 2: In Vitro Efficacy and Potency of Unc-CA359

| Target / Cell Line               | Assay Type           | IC₅₀ / Kı Value          | Reference |
|----------------------------------|----------------------|--------------------------|-----------|
| EGFR                             | Enzymatic Assay      | 18 nM (IC50)             | [1][2][3] |
| Chordoma Cell Line<br>(CH22)     | Cell Viability (72h) | 1.2 μM (IC50)            | [1]       |
| Chordoma Cell Line<br>(U-CH12)   | Cell Viability (72h) | 3.0 μM (IC50)            | [1]       |
| Chordoma Cell Line<br>(U-CH2)    | Cell Viability (72h) | 35 μM (IC₅o)             | [1]       |
| Chordoma Cell Line<br>(UM-Chor1) | Cell Viability (72h) | 60 μM (IC50)             | [1]       |
| Chordoma Cell Line<br>(U-CH7)    | Cell Viability (72h) | 74 μM (IC50)             | [1]       |
| Chordoma Cell Line<br>(U-CH1)    | Cell Viability (72h) | >100 μM (IC50)           | [1]       |
| Human Fibroblast<br>(WS1)        | Cell Viability (72h) | >100 μM (IC50)           | [1]       |
| GAK                              | Kinase Binding       | 3.4 nM (K <sub>i</sub> ) | [1]       |
| STK10                            | Kinase Binding       | 75 nM (K <sub>i</sub> )  | [1]       |
| SLK                              | Kinase Binding       | 330 nM (K <sub>i</sub> ) | [1]       |



## **Signaling Pathways and Experimental Workflows**

**Unc-CA359** primarily targets EGFR, inhibiting its kinase activity and the subsequent activation of downstream pro-survival signaling pathways. In chordoma, EGFR activation is a key driver of cell proliferation and survival, primarily through the PI3K/AKT and STAT3 pathways.



Click to download full resolution via product page

EGFR signaling pathway inhibited by Unc-CA359.

A typical experimental workflow for evaluating the efficacy of **Unc-CA359** involves determining its effect on cancer cell viability and confirming its on-target activity by measuring EGFR phosphorylation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Frequent activation of EGFR in advanced chordomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. A431. Culture Collections [culturecollections.org.uk]
- To cite this document: BenchChem. [Unc-CA359 dosage and administration guidelines].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396089#unc-ca359-dosage-and-administration-quidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com